molecular formula C21H21N3O2 B4986344 2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide

2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide

Katalognummer B4986344
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: MKDVNPFGAFTRHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as MP-10 and belongs to the class of pyridazine derivatives. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of MP-10 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. MP-10 has also been found to modulate the activity of ion channels such as voltage-gated sodium channels and N-methyl-D-aspartate receptors, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
MP-10 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. MP-10 has also been found to have anticonvulsant activity and may have potential as a treatment for epilepsy. Additionally, MP-10 has been found to have neuroprotective effects and may have potential as a treatment for neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of MP-10 is that it has been shown to have a high degree of selectivity for its target enzymes and ion channels. This selectivity may reduce the risk of side effects associated with non-selective drugs. However, one of the limitations of MP-10 is that it has not been extensively studied in humans and its safety and efficacy in humans are not fully understood.

Zukünftige Richtungen

There are several future directions for the study of MP-10. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an analgesic agent for the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its safety and efficacy in humans.

Synthesemethoden

The synthesis of 2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide has been achieved using different methods. One of the most commonly used methods is the reaction of 4-methylphenyl hydrazine with 3-(chloromethyl)-6-methyl-1(6H)-pyridazine followed by the reaction of the resulting compound with N-phenylbutanamide. The synthesis of MP-10 has also been achieved using other methods such as the reaction of 4-methylphenyl hydrazine with 3-methyl-1-(2-nitrovinyl)-1(6H)-pyridazine followed by the reaction of the resulting compound with N-phenylbutanamide.

Wissenschaftliche Forschungsanwendungen

MP-10 has been studied for its potential application in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to have potential as an anticonvulsant, anti-inflammatory, and analgesic agent. MP-10 has also been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-19(21(26)22-17-7-5-4-6-8-17)24-20(25)14-13-18(23-24)16-11-9-15(2)10-12-16/h4-14,19H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDVNPFGAFTRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.